molecular formula C22H36F3N9O12S B12120694 H-Gly-arg-gly-asp-ser-cys-OH

H-Gly-arg-gly-asp-ser-cys-OH

Cat. No.: B12120694
M. Wt: 707.6 g/mol
InChI Key: YLJHZAVXBAEVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-arg-gly-asp-ser-cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to bind.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, aspartic acid, serine, cysteine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

H-Gly-arg-gly-asp-ser-cys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Gly-arg-gly-asp-ser-cys-OH has numerous applications in scientific research:

Mechanism of Action

H-Gly-arg-gly-asp-ser-cys-OH exerts its effects primarily through binding to integrins on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and survival. The peptide can modulate the activity of integrins, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-arg-gly-asp-ser-cys-OH is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can enhance the stability and functionality of the peptide in various applications .

Properties

IUPAC Name

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJHZAVXBAEVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36F3N9O12S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.